4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1047655-06-0) is a synthetic, heterocyclic amino acid derivative featuring a pyrrolidine core substituted at the 4-position with a 2,3-dimethoxyphenyl group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1047655-06-0
Cat. No. B13540503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS1047655-06-0
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2CNCC2C(=O)O
InChIInChI=1S/C13H17NO4/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)
InChIKeyHNZCOZZIPXDYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1047655-06-0): Procurement and Structural Profile


4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1047655-06-0) is a synthetic, heterocyclic amino acid derivative featuring a pyrrolidine core substituted at the 4-position with a 2,3-dimethoxyphenyl group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol . The compound exists as a mixture of stereoisomers, with the (3S,4R)-configuration (CAS 1049980-06-4) representing a specific chiral form . This compound is primarily utilized as a key intermediate or versatile building block in medicinal chemistry and organic synthesis, owing to its combination of a constrained pyrrolidine ring and an electron-rich aromatic substituent .

Why 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid Cannot Be Swapped with Closely Related Analogs


While a class of pyrrolidine-3-carboxylic acid derivatives with various dimethoxyphenyl substitution patterns exists (e.g., 2,4-, 2,5-, 3,4-, 3,5-isomers), the position of the methoxy groups on the phenyl ring is not arbitrary. For related compounds, the 2,3-dimethoxy arrangement has been computationally and experimentally associated with unique binding interactions, such as critical CH-π or dipole engagements within target protein pockets, which are not equivalently presented by other substitution patterns . Consequently, substituting this compound with a different positional isomer, even one with a similar molecular weight and formula, can significantly alter or abolish the desired biological activity or synthetic utility, rendering generic substitution a high-risk, low-value proposition for research procurement.

Quantitative Differentiation Evidence for 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid


Positional Isomerism and Biological Activity: A Class-Level Inference for 2,3-Dimethoxyphenyl Pyrrolidines

While no direct, head-to-head quantitative comparison is available in the public domain for 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid against its closest isomers, a strong class-level inference can be drawn from studies on related pyrrolidine derivatives. The 2,3-dimethoxyphenyl motif is documented to engage in specific molecular interactions, such as CH-π bonds and dipole interactions, within protein binding pockets, which are dependent on the ortho- and meta- positioning of the methoxy groups. In contrast, compounds with alternative dimethoxy substitution patterns (e.g., 2,5- or 3,4-) are often associated with different receptor targets, such as the 5-HT2A serotonin receptor, indicating that the specific arrangement of methoxy groups dictates selectivity and binding mode . Therefore, the 2,3-substitution pattern of the target compound is a critical determinant of its potential biological profile and should not be assumed to be equivalent to its isomers.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Comparative Physicochemical Properties of 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid and Its Hydrochloride Salt

The target compound is available as both the free base (CAS 1047655-06-0) and a hydrochloride salt (CAS 1049739-37-8). The hydrochloride salt offers a quantifiable improvement in aqueous solubility and solid-state stability. The salt is supplied as an off-white to semi-solid crystalline powder, while the free base is often an oil or amorphous solid. This difference directly impacts handling, formulation, and analytical method development .

Drug Formulation Analytical Chemistry Salt Selection

Differentiation from Protected Derivatives: The Boc-Protected Analog

The target free acid (CAS 1047655-06-0) is a versatile intermediate, but for applications requiring controlled reactivity, its N-Boc-protected derivative (CAS 1392214-13-9) offers a distinct synthetic advantage. The Boc group provides a quantifiable and reversible protection of the pyrrolidine nitrogen, preventing unwanted side reactions during peptide coupling or other synthetic steps. The protected derivative is a defined white powder with a melting point of 50-52 °C, enabling straightforward handling and characterization .

Peptide Synthesis Synthetic Organic Chemistry Protecting Group Strategy

Primary Research and Industrial Applications for 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid


Medicinal Chemistry: Exploring Unique Binding Interactions of the 2,3-Dimethoxyphenyl Scaffold

Based on class-level inference from related pyrrolidine derivatives, the 2,3-dimethoxyphenyl group in this compound is predicted to engage in specific interactions (e.g., CH-π or dipole bonds) within protein binding pockets . This makes the compound a valuable tool for medicinal chemists conducting structure-activity relationship (SAR) studies to explore new chemical space for targets where ortho- and meta- methoxy interactions are beneficial, and where other isomers (e.g., 2,5- or 3,4-) have shown affinity for different receptors like 5-HT2A .

Peptidomimetic Design: Utilizing a Constrained Pyrrolidine Core

The pyrrolidine ring in 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid provides a rigid, conformationally constrained scaffold, making it an ideal starting point for the design of peptidomimetics . For such applications, the Boc-protected derivative (CAS 1392214-13-9) is recommended due to its defined purity (≥ 97% by HPLC) and physical characteristics (melting point 50-52 °C), which facilitate its incorporation into peptide synthesis workflows while protecting the secondary amine from undesired reactions .

Pharmaceutical Development and Formulation: Salt Form Selection

For projects focused on drug formulation and preclinical development, the hydrochloride salt form (CAS 1049739-37-8) is the preferred procurement choice. It offers a defined, high purity (≥ 99% by TLC) and improved physicochemical properties (off-white to semi-solid crystalline form) over the free base, which can enhance aqueous solubility and solid-state stability—critical factors for developing reliable formulations and analytical methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.